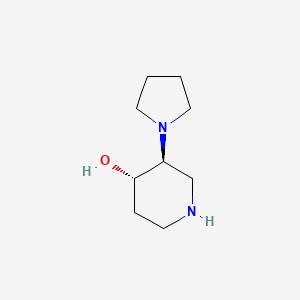
2-Chloro-4-(pyridin-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(pyridin-2-YL)phenol is an organic compound that belongs to the class of chlorophenols and pyridines It is characterized by the presence of a chlorine atom at the second position and a pyridin-2-yl group at the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyridin-2-YL)phenol typically involves the chlorination of 4-(pyridin-2-yl)phenol. One common method is the reaction of 4-(pyridin-2-yl)phenol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The chlorination reaction can be optimized by controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyridin-2-YL)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-4-(pyridin-2-yl)phenol, 2-thio-4-(pyridin-2-yl)phenol, and 2-alkoxy-4-(pyridin-2-yl)phenol.
Oxidation Reactions: Products include 2-chloro-4-(pyridin-2-yl)quinone and other oxidized derivatives.
Reduction Reactions: Products include 2-chloro-4-(piperidin-2-yl)phenol.
Scientific Research Applications
2-Chloro-4-(pyridin-2-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pyridin-2-YL)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(pyridin-3-yl)phenol
- 2-Chloro-4-(pyridin-4-yl)phenol
- 2-Bromo-4-(pyridin-2-yl)phenol
Uniqueness
2-Chloro-4-(pyridin-2-YL)phenol is unique due to the specific positioning of the chlorine and pyridin-2-yl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-4-pyridin-2-ylphenol |
InChI |
InChI=1S/C11H8ClNO/c12-9-7-8(4-5-11(9)14)10-3-1-2-6-13-10/h1-7,14H |
InChI Key |
JELXHVNTFGXPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13214221.png)
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine](/img/structure/B13214229.png)
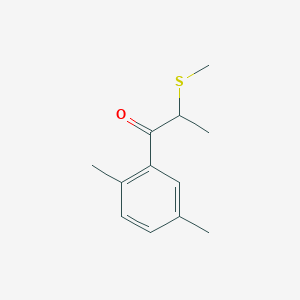


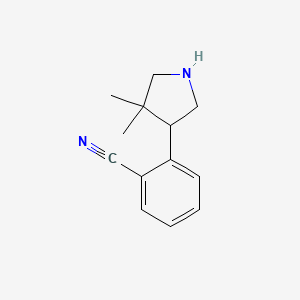
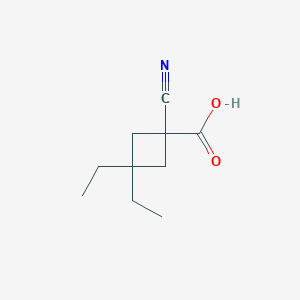
![Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13214255.png)

![[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine](/img/structure/B13214277.png)
![3-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B13214280.png)
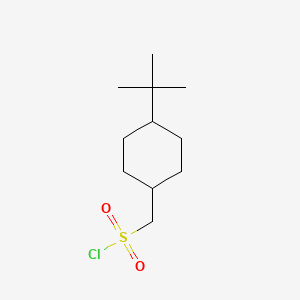
![3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13214299.png)
